

A Comparative Analysis of 2-amino-N,N-dimethylbenzenesulfonamide with Other Sulfonamides

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Compound of Interest

Compound Name: 2-amino-N,N-dimethylbenzenesulfonamide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of **2-amino-N,N-dimethylbenzenesulfonamide** alongside other notable sulfonamides, namely the antibacterial agent sulfamethoxazole and the carbonic anhydrase inhibitor acetazolamide. This document is intended to serve as a valuable resource for researchers and professionals in drug development by presenting a side-by-side comparison of physicochemical properties, biological activities, and relevant experimental protocols.

Physicochemical Properties: A Comparative Overview

The physicochemical characteristics of a compound are fundamental to its pharmacokinetic and pharmacodynamic profile. The following table summarizes key properties of **2-amino-N,N-dimethylbenzenesulfonamide**, sulfamethoxazole, and acetazolamide. It is important to note that while experimental data is available for sulfamethoxazole and acetazolamide, some values for **2-amino-N,N-dimethylbenzenesulfonamide** are predicted due to the limited availability of published experimental data.

Property	2-amino-N,N-dimethylbenzenesulfonamide	Sulfamethoxazole	Acetazolamide
Molecular Formula	C ₈ H ₁₂ N ₂ O ₂ S	C ₁₀ H ₁₁ N ₃ O ₃ S	C ₄ H ₆ N ₄ O ₃ S ₂
Molecular Weight	200.26 g/mol	253.28 g/mol	222.25 g/mol
Melting Point (°C)	86-88[1]	167-170	258-260 (decomposes)
Solubility in Water	Predicted: Low	Slightly soluble[2]	Very slightly soluble
pKa	Predicted: ~9.5 (sulfonamide NH), ~4.5 (aromatic amine)	5.7 (amine), 10.4 (sulfonamide NH)	7.2, 8.6
LogP	Predicted: ~1.2	0.89	-0.27

Biological Activity: A Head-to-Head Comparison

The biological activity of sulfonamides is diverse, ranging from antibacterial to diuretic and antiglaucoma effects. This section compares the known or expected biological activities of the selected compounds.

Antibacterial Activity

Sulfonamides traditionally exert their antibacterial effect by acting as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.

Organism	2-amino-N,N-dimethylbenzenesulfonamide	Sulfamethoxazole
Escherichia coli (MIC)	No experimental data available	8 - >1024 µg/mL (variable depending on strain and resistance)[3]
Staphylococcus aureus (MIC)	No experimental data available	1 - >128 µg/mL (variable depending on strain and resistance)[4][5]

While no specific antibacterial data for **2-amino-N,N-dimethylbenzenesulfonamide** was found, its structural similarity to other antibacterial sulfonamides suggests it may possess some activity. However, the N,N-dimethyl substitution on the sulfonamide nitrogen might alter its binding affinity for DHPS.

Carbonic Anhydrase Inhibition

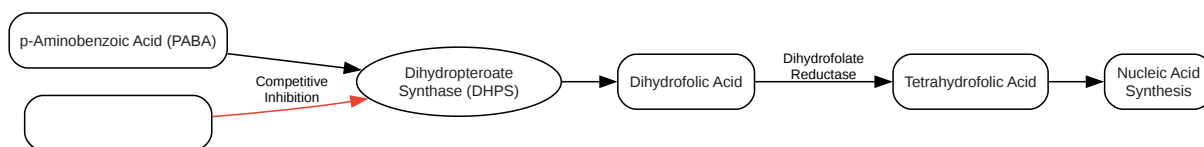
A significant class of non-antibacterial sulfonamides are inhibitors of carbonic anhydrase (CA), an enzyme involved in various physiological processes.

Isozyme	2-amino-N,N-dimethylbenzenesulfonamide	Acetazolamide
Carbonic Anhydrase II (IC ₅₀)	No experimental data available	12 nM[6]

Acetazolamide is a potent inhibitor of carbonic anhydrase II. The potential for **2-amino-N,N-dimethylbenzenesulfonamide** to inhibit carbonic anhydrase is unknown without experimental validation.

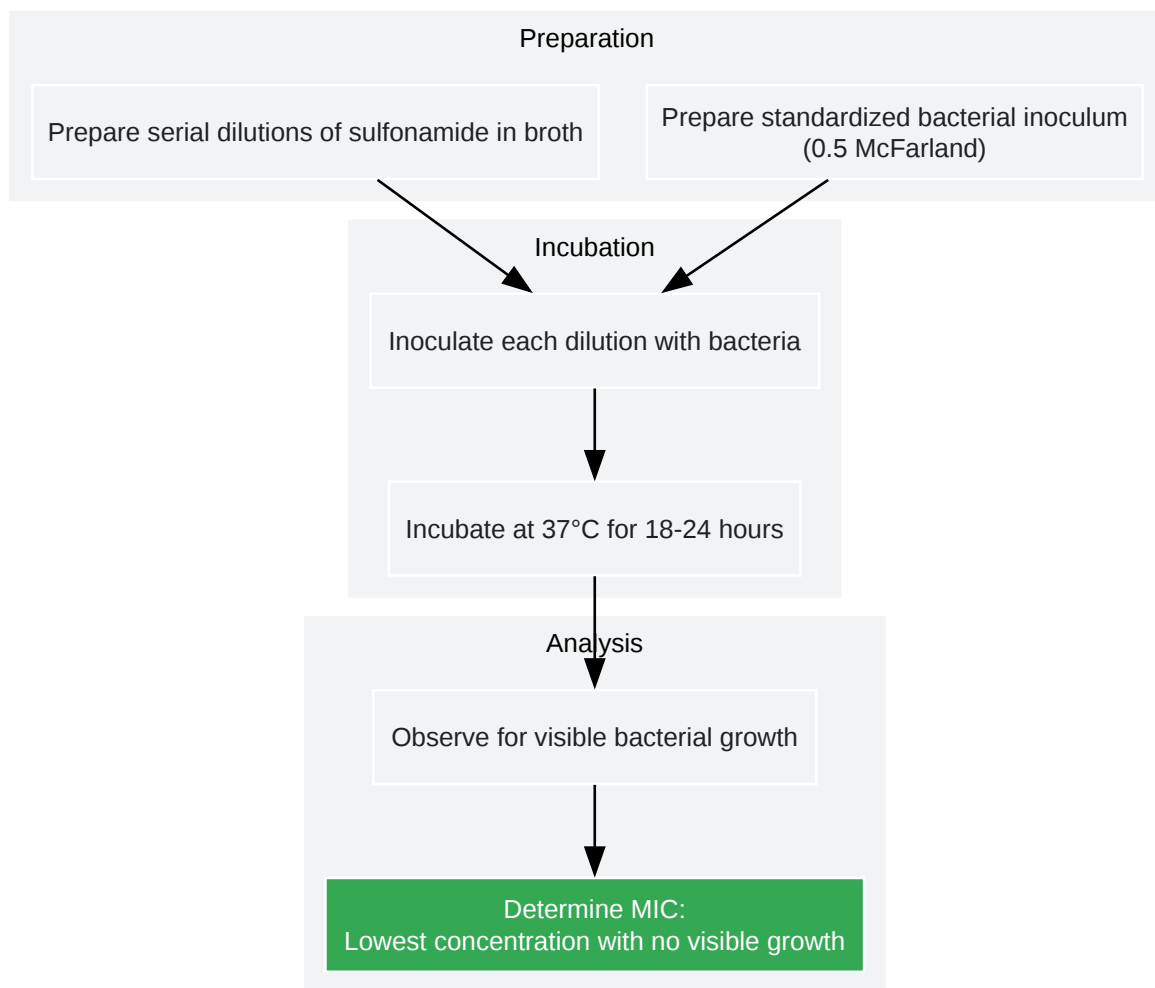
Signaling Pathways and Experimental Workflows

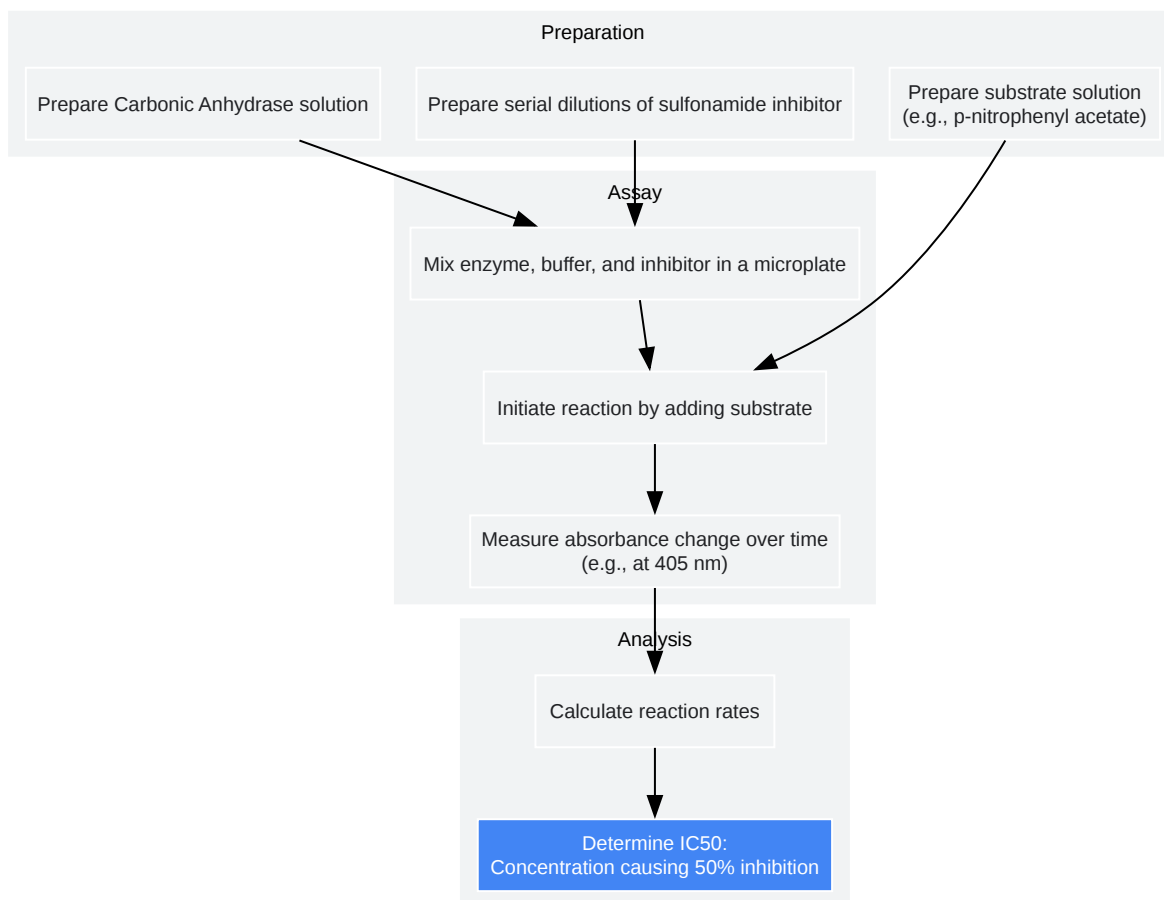
Visual representations of the underlying mechanisms and experimental procedures can greatly aid in understanding the comparative analysis.



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Mechanism of antibacterial action of sulfonamides.





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